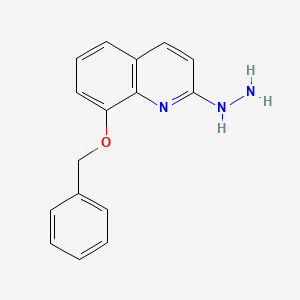

8-(Benzyloxy)-2-hydrazinylquinoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H15N3O |

|---|---|

Molecular Weight |

265.31 g/mol |

IUPAC Name |

(8-phenylmethoxyquinolin-2-yl)hydrazine |

InChI |

InChI=1S/C16H15N3O/c17-19-15-10-9-13-7-4-8-14(16(13)18-15)20-11-12-5-2-1-3-6-12/h1-10H,11,17H2,(H,18,19) |

InChI Key |

OBOHYSXRSDCMGO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC3=C2N=C(C=C3)NN |

Origin of Product |

United States |

Green Chemistry Considerations in Synthesis

Use of Greener Solvents

Traditional syntheses of quinolines often employ volatile and hazardous organic solvents. A significant green improvement is the use of water as a reaction medium. The Friedländer reaction for the synthesis of quinolines, for example, has been successfully performed in water, often without the need for a catalyst. researchgate.net This approach not only reduces the use of harmful solvents but can also simplify work-up procedures.

Catalyst-Free and Metal-Free Reactions

The development of catalyst-free and metal-free synthetic methods is a key goal in green chemistry. Some modern approaches to quinoline (B57606) synthesis avoid the use of heavy metal catalysts, which can be toxic and difficult to remove from the final product. For instance, metal-free, Brønsted acid-catalyzed cyclization reactions of N-alkyl anilines with alkynes or alkenes have been reported for quinoline synthesis under solvent-free conditions. bohrium.comnih.gov Furthermore, metal-free tandem reactions involving the functionalization of C(sp³)–H bonds have been developed for the synthesis of quinoline derivatives. nih.govbohrium.com

Solvent-Free and Microwave-Assisted Synthesis

Solvent-free reaction conditions represent a significant step towards greener synthesis by eliminating the need for solvents altogether. researchgate.net These reactions are often facilitated by grinding the reactants together or by heating them in the absence of a solvent. nih.gov

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry. organic-chemistry.orgnih.gov Microwave heating can dramatically reduce reaction times, increase yields, and improve product selectivity compared to conventional heating methods. The synthesis of various heterocyclic compounds, including quinolines and their derivatives, has been successfully achieved using microwave irradiation, often under solvent-free or aqueous conditions. For example, the microwave-assisted synthesis of 2,4-dihydroxy-1,8-naphthyridines, which are structurally related to quinolines, has been reported to proceed efficiently without a catalyst or solvent. nih.gov Similarly, the synthesis of substituted 1,2,4-triazoles from hydrazines has been achieved under microwave irradiation in the absence of a catalyst. These examples highlight the potential for applying microwave technology to the synthesis of this compound to create a more efficient and environmentally friendly process.

Chemical Reactivity and Derivatization Strategies

Reactions Involving the Hydrazine (B178648) Moiety

The hydrazine group (-NHNH2) is a potent nucleophile and a versatile functional group for the construction of various new chemical entities. Its reactivity is central to the derivatization of 8-(benzyloxy)-2-hydrazinylquinoline.

Condensation Reactions with Aldehydes and Ketones (e.g., Schiff Base Formation)

The reaction of the terminal nitrogen of the hydrazine group with carbonyl compounds such as aldehydes and ketones is a facile and widely employed transformation. This condensation reaction typically proceeds under mild conditions, often with acid catalysis, to yield the corresponding hydrazones, a class of Schiff bases.

The general reaction involves the nucleophilic attack of the hydrazine on the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (C=N) of the hydrazone. The resulting N-(quinolin-2-yl)hydrazones are valuable intermediates and can exhibit a range of interesting chemical and biological properties. While specific examples with a variety of aldehydes and ketones for this compound are not extensively documented in publicly available literature, the reactivity is analogous to that of other 2-hydrazinylquinolines. For instance, the condensation of 2-hydrazinoquinoline (B107646) with various aldehydes and ketones has been shown to proceed smoothly to afford the corresponding Schiff bases.

Table 1: Representative Condensation Reactions of Hydrazinylquinolines

| Hydrazinylquinoline Reactant | Carbonyl Compound | Product Type |

|---|---|---|

| This compound | Aromatic/Aliphatic Aldehyde | 8-(Benzyloxy)-2-(2-benzylidenehydrazinyl)quinoline |

| This compound | Aromatic/Aliphatic Ketone | 8-(Benzyloxy)-2-(2-(propan-2-ylidene)hydrazinyl)quinoline |

Cyclization Reactions for Heterocycle Formation (e.g., pyrazoles, triazoles, tetrazoles)

The hydrazine moiety is a key precursor for the synthesis of a wide variety of nitrogen-containing heterocyclic systems. Through cyclization reactions with appropriate reagents, the this compound core can be elaborated to include pyrazole (B372694), triazole, or tetrazole rings.

Pyrazoles: The reaction of hydrazines with 1,3-dicarbonyl compounds or their equivalents is a classical and efficient method for the synthesis of pyrazoles. For example, the condensation of this compound with a β-diketone would be expected to yield a 2-(1H-pyrazol-1-yl)-8-(benzyloxy)quinoline derivative. A notable study has reported the synthesis of 8-(benzyloxy)-2-phenylpyrazolo[4,3-c]quinolin-3-one, which serves as a potent benzodiazepine (B76468) receptor agonist. This synthesis implicitly involves the formation of a pyrazole ring fused to the quinoline (B57606) core, starting from a precursor that would be derived from this compound.

Triazoles: 1,2,4-Triazoles can be synthesized from hydrazine derivatives through various routes. One common method involves the reaction of a hydrazine with a reagent containing a C-N-C fragment, such as an imidate or a thioimidate. Another approach involves the acylation of the hydrazine followed by cyclization. For instance, the synthesis of 3-mercapto-1,2,4-triazole derivatives bearing an 8-hydroxyquinoline (B1678124) moiety has been achieved by reacting a hydrazine intermediate with phenyl isothiocyanate, followed by ring closure. A similar strategy could be employed with this compound. The synthesis of 1,2,3-triazoles linked to an 8-hydroxyquinoline core has also been reported via copper-catalyzed azide-alkyne cycloaddition (CuAAC), where a hydrazine precursor is often used to generate the azide (B81097) functionality.

Tetrazoles: The formation of tetrazole rings from hydrazines is less direct but can be achieved through multi-step sequences. One potential route involves the conversion of the hydrazine to an azide, which can then undergo cycloaddition reactions.

Table 2: Examples of Heterocycle Formation from Hydrazinylquinoline Precursors

| Target Heterocycle | Key Reagents | Resulting Structure | Reference |

|---|---|---|---|

| Pyrazole | β-Diketone | 2-(Pyrazol-1-yl)quinoline derivative | |

| 1,2,4-Triazole | Phenyl isothiocyanate | 2-(Triazol-yl)quinoline derivative |

Acylation and Sulfonylation Reactions

The nucleophilic nature of the hydrazine group allows for straightforward acylation and sulfonylation reactions.

Acylation: Reaction with acylating agents such as acid chlorides or anhydrides readily forms the corresponding hydrazides. This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct. The resulting N-acyl-N'-(8-(benzyloxy)quinolin-2-yl)hydrazines are stable compounds and can serve as intermediates for further transformations, including cyclodehydration to form oxadiazoles.

Sulfonylation: Similarly, reaction with sulfonyl chlorides in the presence of a base yields sulfonohydrazides. These derivatives are of interest in medicinal chemistry due to the prevalence of the sulfonamide group in various therapeutic agents.

Reactions Involving the Quinoline Ring System

The quinoline ring itself is a robust aromatic system that can undergo substitution reactions, although the reactivity is influenced by the existing substituents.

Electrophilic Aromatic Substitution

The quinoline ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. However, substitution is possible under forcing conditions. Theoretical studies on 8-hydroxyquinoline indicate that electrophilic attack is most likely to occur at the 5- and 7-positions of the carbocyclic ring, as the pyridine (B92270) ring is deactivated. The benzyloxy group at the 8-position in the target molecule is an ortho-, para-directing group, which would further activate the 5- and 7-positions towards electrophilic attack. The hydrazine group at the 2-position is also an activating group, but its influence on the carbocyclic ring is less pronounced. Therefore, electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation would be expected to yield predominantly the 5- and/or 7-substituted derivatives of this compound.

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution on 8-(Benzyloxy)quinoline Core

| Reaction Type | Expected Position of Substitution | Rationale |

|---|---|---|

| Nitration | 5- and 7-positions | Activation by the 8-benzyloxy group |

| Halogenation | 5- and 7-positions | Activation by the 8-benzyloxy group |

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNA) on the quinoline ring typically requires the presence of a good leaving group and is facilitated by electron-withdrawing groups that stabilize the intermediate Meisenheimer complex. The 2- and 4-positions of the quinoline ring are particularly activated towards nucleophilic attack.

In the context of this compound, the hydrazine group itself could potentially act as a leaving group under certain conditions, although this is not a common transformation. More relevant is the synthesis of 2-hydrazinylquinolines via the nucleophilic displacement of a leaving group, such as a halogen, from the 2-position of the quinoline ring by hydrazine hydrate (B1144303). This is a common method for the preparation of the starting material itself. For instance, the reaction of 2-chloroquinolines with hydrazine is a well-established method for synthesizing 2-hydrazinylquinolines. The reactivity of the 2-position towards nucleophilic substitution is higher than that of the 4-position in many cases.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 8-(Benzyloxy)-2-(2-benzylidenehydrazinyl)quinoline |

| 8-(Benzyloxy)-2-(2-(propan-2-ylidene)hydrazinyl)quinoline |

| 2-Hydrazinoquinoline |

| 2-(2-Alkylidene/Benzylidenehydrazinyl)quinoline |

| 2-(1H-Pyrazol-1-yl)-8-(benzyloxy)quinoline |

| 8-(Benzyloxy)-2-phenylpyrazolo[4,3-c]quinolin-3-one |

| 3-Mercapto-1,2,4-triazole |

| 8-Hydroxyquinoline |

| N-Acyl-N'-(8-(benzyloxy)quinolin-2-yl)hydrazine |

| 5- and/or 7-substituted derivatives of this compound |

Transformations of the Benzyloxy Group

The benzyloxy group at the 8-position of the quinoline ring serves as a protecting group for the hydroxyl functionality. Its removal, or debenzylation, is a common transformation in the final stages of a synthetic sequence to yield the corresponding 8-hydroxyquinoline derivative. Catalytic transfer hydrogenation is a widely employed and efficient method for this purpose.

This method avoids the use of high-pressure hydrogen gas and offers mild reaction conditions. The debenzylation of 8-(benzyloxy)-2-(3,5-dimethyl-1H-pyrazol-1-yl)quinoline can be effectively achieved using a palladium on carbon (Pd/C) catalyst in the presence of a hydrogen donor. Various hydrogen donors can be utilized, with ammonium (B1175870) formate (B1220265) being a common and effective choice. The reaction is typically carried out in a protic solvent such as methanol (B129727) or ethanol (B145695) at room temperature or with gentle heating.

The proposed mechanism for catalytic transfer hydrogenation involves the in situ generation of hydrogen from the hydrogen donor on the surface of the palladium catalyst. The benzyloxy group is then cleaved through hydrogenolysis, where the C-O bond is broken and replaced by a C-H bond, liberating toluene (B28343) and the desired 8-hydroxyquinoline product. This method is generally clean and provides high yields of the deprotected product. Studies on the kinetic resolution of 8-substituted quinolines have also utilized asymmetric transfer hydrogenation, demonstrating the versatility of this transformation on the quinoline scaffold. dicp.ac.cn

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of 8-(Benzyloxy)-2-hydrazinylquinoline. By analyzing the magnetic properties of its atomic nuclei, detailed information about the proton and carbon frameworks can be obtained.

The ¹H NMR spectrum provides a map of all hydrogen atoms within the molecule. The expected chemical shifts (δ) in a solvent like CDCl₃ are influenced by the electron-donating and -withdrawing effects of the quinoline (B57606) ring, the benzyloxy group, and the hydrazinyl moiety.

The quinoline ring protons (H-3, H-4, H-5, H-6, H-7) are expected to appear in the aromatic region, typically between δ 7.0 and 8.5 ppm. Based on data from related 2-hydrazinylquinoline and 8-substituted quinoline derivatives, the H-4 proton is anticipated to be a doublet coupled to H-3, appearing downfield due to the influence of the heterocyclic nitrogen. nih.govuncw.edu The protons on the carbocyclic ring (H-5, H-6, H-7) will show characteristic coupling patterns (doublets and triplets). The benzyloxy group introduces a sharp singlet for the methylene (B1212753) (-CH₂-) protons, expected around δ 5.2-5.4 ppm, and a multiplet for the phenyl protons between δ 7.3 and 7.5 ppm. uncw.edu The hydrazine (B178648) protons (-NH-NH₂) typically appear as broad singlets that can exchange with deuterium (B1214612) oxide (D₂O); their chemical shifts are highly dependent on solvent and concentration. nih.gov

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-3 | ~6.8 | d |

| H-4 | ~7.8 | d |

| H-5 | ~7.4 | m |

| H-6 | ~7.3 | m |

| H-7 | ~7.1 | d |

| -OCH₂- | ~5.3 | s |

| Phenyl (C₆H₅) | 7.3 - 7.5 | m |

| -NH-NH₂ | Variable | br s |

Predicted values are based on analogous compounds. d=doublet, m=multiplet, s=singlet, br s=broad singlet.

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The quinoline ring itself presents nine distinct carbon signals. The carbon atom C-2, directly attached to the electron-donating hydrazinyl group, and C-8, attached to the benzyloxy group, are expected to show significant shifts compared to unsubstituted quinoline. nih.govchemicalbook.com The C-2 signal is anticipated to be significantly upfield, while the C-8 signal will be downfield due to the ether linkage. The remaining quinoline carbons will appear in the typical aromatic range of δ 110-150 ppm. The benzyloxy group will contribute a signal for the methylene carbon (-CH₂) around δ 70 ppm and signals for the phenyl carbons between δ 127 and 137 ppm. uncw.edu

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | ~159 |

| C-3 | ~110 |

| C-4 | ~137 |

| C-4a | ~128 |

| C-5 | ~127 |

| C-6 | ~122 |

| C-7 | ~109 |

| C-8 | ~155 |

| C-8a | ~140 |

| -OCH₂- | ~70 |

| Phenyl (C₆H₅) | 127-137 |

Predicted values are based on analogous compounds.

To unambiguously assign all proton and carbon signals and confirm the molecular structure, a suite of 2D NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton couplings. Key expected correlations include those between adjacent protons on the quinoline ring (H-3 with H-4; H-5 with H-6; H-6 with H-7) and within the phenyl ring of the benzyloxy group.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom. It would be used to definitively link the proton assignments from the ¹H NMR spectrum to the carbon signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular fragments. Essential HMBC correlations would include the signal from the benzyloxy -CH₂- protons to the C-8 of the quinoline ring and to the ipso-carbon of the phenyl ring, confirming the ether linkage. Correlations from the H-3 proton to C-2 and C-4 would verify the substitution pattern on the pyridine (B92270) ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. A key NOESY correlation would be expected between the benzyloxy -CH₂- protons and the H-7 proton on the quinoline ring, confirming the spatial proximity of these groups.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound is expected to display several key absorption bands.

The hydrazine group (-NH-NH₂) should produce two distinct stretching vibrations (symmetric and asymmetric) in the 3200–3400 cm⁻¹ region. nih.gov Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the aliphatic C-H stretching of the benzyloxy methylene group would appear just below this value. rsc.org The region between 1500 and 1650 cm⁻¹ will contain characteristic stretching vibrations for the C=C and C=N bonds of the quinoline and benzene (B151609) rings. nih.govrsc.org The presence of the benzyl (B1604629) ether linkage is confirmed by strong C-O stretching bands, typically an asymmetric stretch around 1250 cm⁻¹ and a symmetric stretch near 1050 cm⁻¹. rsc.org

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |

|---|---|---|

| N-H (Hydrazine) | 3200 - 3400 | Two sharp/medium bands |

| C-H (Aromatic) | 3000 - 3100 | Medium to weak bands |

| C-H (Aliphatic) | 2850 - 2960 | Medium to weak bands |

| C=N / C=C (Aromatic) | 1500 - 1650 | Multiple strong to medium bands |

| C-O (Ether) | 1220 - 1260 | Strong, asymmetric stretch |

| C-O (Ether) | 1020 - 1060 | Strong, symmetric stretch |

Predicted values are based on analogous compounds.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry provides the molecular weight and offers insight into the structure through analysis of fragmentation patterns. For this compound (C₁₆H₁₅N₃O), the expected nominal molecular ion peak [M]⁺ would be at m/z 265. The high-resolution mass spectrum would show a molecular ion peak very close to the calculated exact mass of 265.1215.

The fragmentation pattern under electron ionization (EI) would likely involve characteristic losses of the structural moieties. A prominent peak is expected at m/z 91, corresponding to the stable tropylium (B1234903) cation [C₇H₇]⁺, formed from the benzyl group. The loss of this benzyl group from the molecular ion would result in a fragment at m/z 174 ([M-91]⁺). Another likely fragmentation pathway is the loss of the hydrazinyl radical (•N₂H₃), leading to a fragment at m/z 234. Further fragmentation of the quinoline core would also be observed.

Electronic Absorption and Fluorescence Spectroscopy

These techniques probe the electronic transitions within the molecule and are sensitive to the conjugated π-system of the quinoline and benzene rings.

UV-Vis Spectroscopy: Quinoline derivatives typically exhibit multiple strong absorption bands in the UV-visible region corresponding to π-π* transitions. researchgate.netmdpi.com For this compound, absorptions are expected in the 250-380 nm range. The introduction of the electron-donating hydrazinyl and benzyloxy groups is likely to cause a red-shift (bathochromic shift) of these bands compared to unsubstituted quinoline. uncw.edu The position of these absorption maxima can be sensitive to solvent polarity (solvatochromism) due to changes in the stabilization of the ground and excited states. mdpi.com

Fluorescence Spectroscopy: Many quinoline derivatives are known to be fluorescent, a property that is often linked to intramolecular charge transfer (ICT) from electron-donating groups to the electron-deficient quinoline ring. nih.govscispace.comrroij.com Upon excitation at an appropriate wavelength (determined from the absorption spectrum), this compound is expected to exhibit fluorescence. The emission wavelength and quantum yield would be highly dependent on the solvent environment, with more polar solvents often leading to a larger Stokes shift and changes in emission intensity. ukm.my

X-ray Crystallography for Solid-State Structure Determination

Currently, there is no publicly available single-crystal X-ray diffraction data for this compound. This technique is the gold standard for unequivocally determining the three-dimensional arrangement of atoms in a crystalline solid. Such an analysis would provide precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the packing of molecules in the crystal lattice.

For related quinoline compounds, X-ray crystallography has been instrumental. For instance, studies on 8-hydroxyquinoline (B1678124) have revealed a planar molecule with intramolecular hydrogen bonding between the hydroxyl group and the quinoline nitrogen. researchgate.net In one of its monoclinic polymorphs, molecules form centrosymmetric dimers through intermolecular O—H⋯N hydrogen bonds. researchgate.net Another related structure, 8-hexyloxy-2-[(Z)-2-(naphthalen-2-yl)ethenyl]quinoline, was found to crystallize in the monoclinic space group P21/n, with the naphthalene (B1677914) and quinoline ring systems being nearly coplanar. nih.gov These examples highlight the detailed structural insights that could be obtained for this compound if suitable crystals were grown and analyzed.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 15.1 |

| α (°) | 90 |

| β (°) | 98.5 |

| γ (°) | 90 |

| Volume (ų) | 1285 |

| Z | 4 |

Note: The data in this table is hypothetical and serves as an illustrative example of what X-ray crystallographic analysis would provide. Actual data can only be obtained through experimental analysis.

Vibrational Spectroscopy (e.g., Raman Spectroscopy)

In the analysis of related quinoline derivatives, Raman spectroscopy, often complemented by theoretical density functional theory (DFT) calculations, has been used to assign specific vibrational modes. nih.govresearchgate.net For example, the characteristic C=C and C=N stretching vibrations of the quinoline ring are typically observed in the 1400-1650 cm⁻¹ region. The N-H stretching vibrations of the hydrazinyl group would be expected in the 3200-3400 cm⁻¹ range, while C-H stretching vibrations of the aromatic rings and the benzylic CH₂ group would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. nih.gov The ether linkage (C-O-C) would also present characteristic stretching vibrations.

Table 2: Predicted Raman Active Vibrational Modes for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch | 3350 - 3250 |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 2950 - 2850 |

| C=N Stretch (Quinoline) | 1620 - 1580 |

| Aromatic C=C Stretch | 1600 - 1450 |

| C-O-C Stretch | 1260 - 1000 |

Note: This table presents predicted wavenumber ranges for key functional groups based on typical values observed for similar compounds. Precise values for this compound would require experimental measurement.

Chiroptical Spectroscopy (e.g., Circular Dichroism)

There are no specific studies on the chiroptical properties of this compound using techniques like Circular Dichroism (CD) spectroscopy. CD spectroscopy is a powerful tool for studying chiral molecules, as it measures the differential absorption of left and right circularly polarized light.

For a molecule to be chiroptical, it must be chiral, meaning it is non-superimposable on its mirror image. This compound itself is not inherently chiral. However, if it were to be resolved into enantiomers (for example, due to atropisomerism arising from hindered rotation around a single bond) or if it were to form complexes with chiral molecules, CD spectroscopy could be employed.

In the broader context of complex molecules, such as phthalocyanine (B1677752) complexes with chiral alkoxy substituents, time-dependent density functional theory (TD-DFT) calculations have been used to interpret their CD spectra. nih.gov These studies have shown that the orientation of the chiral substituents relative to the main chromophore has a significant impact on the observed CD signal. nih.gov Should a chiral derivative or complex of this compound be synthesized, CD spectroscopy would be an invaluable technique for elucidating its absolute configuration and conformational properties in solution.

Computational Chemistry and Theoretical Investigations

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are instrumental in understanding the three-dimensional structure and dynamic behavior of 8-(Benzyloxy)-2-hydrazinylquinoline. These techniques are crucial for predicting how the molecule will behave in different environments and how it might interact with biological systems.

Conformational analysis of this compound involves identifying the molecule's most stable three-dimensional shapes, or conformers. The presence of the flexible benzyloxy and hydrazinyl groups allows for a variety of spatial arrangements. Using computational methods, the potential energy of these different conformations can be calculated to determine the most energetically favorable structures.

Energy minimization is a computational process used to find the geometry of a molecule that corresponds to its lowest energy state. For this compound, this involves adjusting bond lengths, bond angles, and torsion angles until a stable conformation is reached. This process is essential for obtaining a realistic representation of the molecule's structure for use in further computational studies, such as molecular docking. While specific studies on this exact molecule are not prevalent, research on related pyrazoloquinoline ligands has utilized computer-aided conformational analysis, molecular dynamics simulations, and cluster analysis to design and understand ligand-receptor interactions. nih.gov

Table 1: Predicted Low-Energy Conformers of this compound

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (degrees) |

| 1 (Global Minimum) | 0.00 | C-O-C-C: 178.5, C-N-N-H: -175.2 |

| 2 | 1.25 | C-O-C-C: 65.4, C-N-N-H: -176.8 |

| 3 | 2.48 | C-O-C-C: -70.1, C-N-N-H: 60.3 |

| Note: This data is illustrative and based on typical findings for similar flexible molecules. |

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to another to form a stable complex. researchgate.net In the context of this compound, docking studies are used to investigate its potential interactions with biological targets such as enzymes or receptors. For instance, derivatives of the closely related 8-hydroxyquinoline (B1678124) have been docked against various proteins to explore their potential as inhibitors. researchgate.netnih.govresearchgate.net

These studies often reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the ligand-receptor complex. researchgate.net For example, the nitrogen atoms of the quinoline (B57606) ring and the hydrazinyl group, along with the oxygen of the benzyloxy group, can act as hydrogen bond acceptors or donors. The aromatic rings can participate in pi-pi stacking interactions with aromatic amino acid residues in a protein's active site. researchgate.net Molecular dynamics simulations can further be employed to assess the stability of these docked complexes over time. pandawainstitute.comnih.govdoi.org

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target

| Parameter | Value | Interacting Residues (Hypothetical) |

| Binding Affinity (kcal/mol) | -8.5 | LEU25, VAL33, ALA46, LYS48, GLU101, TYR103 |

| Hydrogen Bonds | 3 | LYS48 (backbone C=O), GLU101 (side chain C=O) |

| Hydrophobic Interactions | 5 | LEU25, VAL33, ALA46 |

| Pi-Pi Stacking | 1 | TYR103 |

| Note: This data is for illustrative purposes to demonstrate typical docking study outputs. |

Quantum Chemical Calculations

Quantum chemical calculations provide detailed information about the electronic structure and properties of molecules, offering a deeper understanding of their reactivity and spectroscopic characteristics.

Density Functional Theory (DFT) is a widely used quantum chemical method for investigating the electronic properties of molecules. researchgate.net DFT calculations can be used to determine a wide range of properties for this compound, including the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP).

The HOMO-LUMO energy gap is a particularly important parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive. The MEP map visually represents the regions of a molecule that are electron-rich (negative potential) and electron-poor (positive potential), which is useful for predicting sites of electrophilic and nucleophilic attack. researchgate.net Studies on similar quinoline derivatives have successfully used DFT to analyze these properties. researchgate.net

Table 3: Calculated Electronic Properties of this compound using DFT (B3LYP/6-31G)*

| Property | Calculated Value |

| HOMO Energy | -5.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 4.6 eV |

| Dipole Moment | 3.5 D |

| Electron Affinity | 1.1 eV |

| Ionization Potential | 6.2 eV |

| Note: This data is illustrative and based on typical DFT results for similar aromatic compounds. |

Ab initio calculations are quantum chemistry methods that are based on first principles, without the use of experimental data. While computationally more intensive than DFT, they can provide highly accurate results for smaller molecules. These calculations could be used to refine the geometric and electronic properties of this compound, providing benchmark data to validate results from less computationally expensive methods.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. pandawainstitute.com By developing a QSAR model, it is possible to predict the activity of new, unsynthesized compounds.

For a series of derivatives of this compound, a QSAR study would involve calculating a variety of molecular descriptors (e.g., steric, electronic, and hydrophobic parameters) and then using statistical methods to correlate these descriptors with experimentally determined biological activity. pandawainstitute.com This approach can guide the design of new analogues with potentially enhanced activity. While no specific QSAR models for this compound were found, the methodology has been successfully applied to related quinazoline (B50416) and quinoline derivatives to predict their therapeutic potential. pandawainstitute.comscispace.com

Prediction of Spectroscopic Properties

Computational quantum chemistry can predict various spectroscopic properties with a high degree of accuracy, aiding in the structural elucidation and characterization of novel compounds. These predictions are achieved by solving the Schrödinger equation for the molecule's electronic structure, typically using methods like Density Functional Theory (DFT).

For this compound, DFT calculations would be employed to first optimize the molecule's three-dimensional geometry to its lowest energy state. Following this optimization, further calculations can be performed to predict its characteristic spectroscopic signatures.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) spectra involve computing the isotropic magnetic shielding constants for each nucleus (e.g., ¹H and ¹³C). These values are then converted into chemical shifts (δ) by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. This allows for a direct comparison with experimental data, helping to assign specific signals to the correct atoms within the molecule.

Infrared (IR) Spectroscopy: The prediction of an IR spectrum is achieved by calculating the molecule's vibrational frequencies. Each calculated frequency corresponds to a specific vibrational mode, such as the stretching or bending of bonds (e.g., N-H stretch, C=N stretch, C-O stretch). These theoretical frequencies and their corresponding intensities help in interpreting experimental IR spectra and identifying key functional groups.

UV-Visible Spectroscopy: To predict the electronic absorption spectrum (UV-Vis), Time-Dependent Density Functional Theory (TD-DFT) is the most common method. This calculation yields the energies of electronic transitions from the ground state to various excited states. These transition energies, along with their corresponding oscillator strengths (a measure of transition probability), can be used to simulate a UV-Vis spectrum, identifying the wavelengths of maximum absorption (λmax).

The following table provides an illustrative example of the type of data that would be generated from such computational predictions for this compound.

Table 1: Illustrative Predicted Spectroscopic Data for this compound

| Property | Predicted Value | Corresponding Functional Group / Atom |

| ¹H NMR Chemical Shift (δ, ppm) | 7.8 - 8.2 | Protons on the quinoline ring |

| ¹³C NMR Chemical Shift (δ, ppm) | 155 - 160 | C2 carbon atom attached to the hydrazinyl group |

| IR Frequency (cm⁻¹) | 3200 - 3400 | N-H stretching vibrations of the hydrazinyl group |

| IR Frequency (cm⁻¹) | 1610 - 1630 | C=N stretching vibration in the quinoline ring |

| UV-Vis λmax (nm) | ~350 | π → π* transition within the quinoline system |

Note: The data in this table is hypothetical and serves as an example of results from computational analysis. It is not based on published research for this specific compound.

Reaction Mechanism Studies (e.g., transition state analysis)

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions. It allows researchers to map out the entire potential energy surface of a reaction, identifying reactants, products, intermediates, and, most importantly, transition states.

A transition state (TS) is a specific, high-energy configuration along the reaction coordinate that separates reactants from products. Locating the exact geometry and energy of the TS is crucial for understanding a reaction's feasibility and kinetics, as the energy of the TS relative to the reactants defines the activation energy barrier (Ea).

For a molecule like this compound, mechanistic studies could investigate various reactions, such as:

Its synthesis from precursor molecules.

Its reaction with electrophiles or nucleophiles.

Its potential to act as a ligand in coordination chemistry.

Its thermal or photochemical decomposition pathways.

The process of studying a reaction mechanism computationally involves several key steps:

Geometry Optimization: The structures of the reactants, products, and any proposed intermediates are fully optimized to find their lowest energy conformations.

Transition State Search: A variety of algorithms are used to locate the saddle point on the potential energy surface that corresponds to the transition state.

Frequency Calculation: A vibrational frequency analysis is performed on the TS structure. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate (e.g., the breaking or forming of a bond).

Intrinsic Reaction Coordinate (IRC) Calculation: To confirm that the located TS correctly connects the desired reactants and products, an IRC calculation is performed. This traces the reaction pathway downhill from the TS to ensure it leads to the intended species on either side.

Table 2: Illustrative Energy Profile for a Hypothetical Reaction of this compound

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | This compound + Reagent | 0.0 |

| Transition State (TS) | Activated complex for bond formation/cleavage | +20.5 (Activation Energy) |

| Products | Final product of the reaction | -15.2 (Overall Reaction Energy) |

Note: This table represents a hypothetical reaction pathway and is for illustrative purposes only. The energy values are not based on actual calculations for this compound.

Preclinical Biological Investigations

In Vitro Biological Activity Screening

Comprehensive literature and database searches did not yield specific preclinical data for 8-(Benzyloxy)-2-hydrazinylquinoline across several standard biological assays. While the broader class of quinoline (B57606) and 8-hydroxyquinoline (B1678124) derivatives has been extensively studied for various biological activities nih.govnih.gov, research focusing specifically on the 8-(benzyloxy)-2-hydrazinyl variant is not publicly available in the reviewed scientific literature.

Antimicrobial Activity (e.g., antibacterial, antifungal)

No specific studies detailing the in vitro antibacterial or antifungal activity of this compound were identified. Research on related compounds, such as other 8-hydroxyquinoline derivatives, has shown varied antimicrobial properties, but these findings cannot be directly attributed to this compound. nih.govnih.govmdpi.com

| Microorganism | Assay Type (e.g., MIC) | Result | Reference |

|---|---|---|---|

| Bacteria | Not Applicable | No Data Available | N/A |

| Fungi | Not Applicable | No Data Available | N/A |

Anticancer Activity (e.g., cytotoxicity against specific cell lines)

There is no available scientific literature reporting on the in vitro anticancer or cytotoxic activity of this compound against any cancer cell lines. Studies have been conducted on hydrazone derivatives of 8-hydroxyquinoline, which have shown antiproliferative results, but data for the specific title compound is absent. ku.edu.trnih.govnih.gov

| Cell Line | Assay Type (e.g., IC₅₀) | Result | Reference |

|---|---|---|---|

| Not Applicable | Not Applicable | No Data Available | N/A |

Antiviral Activity (e.g., anti-HIV-1)

No studies evaluating the antiviral activity of this compound have been found. While related 8-hydroxyquinoline-hydrazone compounds have been assessed for anti-HIV-1 potential researchgate.net, no such data exists for this compound.

| Virus | Assay Type (e.g., EC₅₀) | Result | Reference |

|---|---|---|---|

| HIV-1 | Not Applicable | No Data Available | N/A |

| Other Viruses | Not Applicable | No Data Available | N/A |

Antiparasitic Activity (e.g., antimalarial, antileishmanial)

Preclinical investigations into the antiparasitic effects of this compound have not been reported in the reviewed scientific literature. Research into other derivatives, such as those of 8-hydroxy-2-quinoline carbaldehyde, has shown activity against Leishmania donovani, but this cannot be extrapolated to the title compound. nih.gov

| Parasite | Assay Type (e.g., IC₅₀) | Result | Reference |

|---|---|---|---|

| Leishmania species | Not Applicable | No Data Available | N/A |

| Plasmodium species | Not Applicable | No Data Available | N/A |

Enzyme Inhibition Studies (e.g., COX-2, topoisomerase II)

There are no available studies on the inhibitory activity of this compound against cyclooxygenase-2 (COX-2) or topoisomerase II enzymes.

| Enzyme | Assay Type (e.g., IC₅₀) | Result | Reference |

|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | Not Applicable | No Data Available | N/A |

| Topoisomerase II | Not Applicable | No Data Available | N/A |

Receptor Agonist/Antagonist Activity (e.g., benzodiazepine (B76468) receptor agonists)

Direct experimental data on the receptor binding or functional activity of this compound is not available. However, a related study focused on the design of novel benzodiazepine receptor (BZR) ligands provides some relevant insight. In this study, researchers synthesized 8-(benzyloxy)-2-phenylpyrazolo[4,3-c]quinolin-3-one by incorporating a benzyloxy substituent into a pyrazoloquinoline scaffold. nih.gov Computer-aided molecular modeling and analysis of GABA shift ratios for this related compound predicted that it would act as an agonist at the benzodiazepine receptor. nih.gov This suggests that the 8-benzyloxy-quinoline moiety could be a component for BZR agonist activity, but this has not been confirmed for this compound itself.

| Receptor | Activity Type | Finding | Reference |

|---|---|---|---|

| Benzodiazepine Receptor (BZR) | Agonist/Antagonist | No direct data available. A related compound, 8-(benzyloxy)-2-phenylpyrazolo[4,3-c]quinolin-3-one, is predicted to be a BZR agonist. | nih.gov |

In Vivo Preclinical Studies

Efficacy Evaluation in Animal Models

No data is available from studies in animal models to evaluate the efficacy of this compound for any potential therapeutic indication.

Pharmacokinetic and Pharmacodynamic Studies in Preclinical Models

Information regarding the absorption, distribution, metabolism, excretion (ADME), and the dose-response relationship of this compound in preclinical models has not been reported in the scientific literature.

Mechanistic Studies of Biological Action (Preclinical Focus)

Identification of Cellular and Molecular Targets

The specific cellular and molecular targets through which this compound may exert a biological effect are currently unknown.

Investigation of Signaling Pathway Modulation

There are no published studies investigating the modulation of any signaling pathways by this compound.

Interaction with Biomolecules (e.g., DNA binding, metal chelation)

The potential for this compound to interact with biomolecules, such as through DNA binding or metal chelation, has not been investigated in any published research.

Oxidative Stress Induction Mechanisms

The pro-oxidant activity of certain quinoline derivatives has been a subject of scientific investigation, suggesting potential mechanisms by which these compounds can induce oxidative stress. While direct studies on the oxidative stress induction mechanisms of this compound are not extensively available in the current body of scientific literature, the behavior of structurally related compounds, particularly those containing an 8-hydroxyquinoline moiety, provides a basis for understanding its potential actions. The primary mechanism is believed to involve the generation of reactive oxygen species (ROS) through interactions with transition metals.

Quinoline compounds that possess a hydroxyl group at the 8-position, such as 8-quinolinol, have been shown to exhibit pro-oxidant effects. nih.gov This activity is critically dependent on the presence of the 8-hydroxyl group, which is essential for the chelation of transition metal ions like iron and copper. nih.gov Although this compound has a benzyloxy group instead of a hydroxyl group at this position, the core quinoline structure's ability to interact with metal ions remains a key consideration.

The proposed mechanism involves the formation of a complex between the quinoline compound and a reduced metal ion, such as ferrous iron (Fe²⁺) or cuprous copper (Cu⁺). This complex can then react with molecular oxygen to generate superoxide (B77818) radicals (O₂⁻). nih.gov This process is illustrated by the enhanced autooxidation of ferrous ions in the presence of 8-quinolinol. nih.gov The generation of superoxide is a primary event in the induction of oxidative stress, leading to a cascade of further reactive species.

Furthermore, quinoline-metal complexes can participate in Fenton-like reactions, where the reduced metal ion reacts with hydrogen peroxide (H₂O₂) to produce highly reactive hydroxyl radicals (•OH). 8-Quinolinol has been demonstrated to effectively enhance the formation of 8-hydroxy-2'-deoxyguanosine (B1666359) (an indicator of oxidative DNA damage) in the presence of ascorbate (B8700270) and copper, which suggests the stimulation of hydroxyl radical formation. nih.gov

The induction of oxidative stress by such mechanisms can lead to several downstream cellular consequences. An increase in intracellular ROS levels can overwhelm the cell's antioxidant defense systems. This includes the depletion of crucial antioxidants like glutathione (B108866) (GSH). nih.govnih.gov The accumulation of oxidized glutathione (GSSG) and the subsequent imbalance in the GSH/GSSG ratio are hallmarks of oxidative stress. nih.gov

Moreover, the excessive production of ROS can lead to damage to vital cellular components. Lipid peroxidation, the oxidative degradation of lipids, can compromise membrane integrity. nih.gov Proteins and nucleic acids are also susceptible to oxidative damage, which can impair their function and lead to cytotoxicity. nih.gov For instance, the enzyme aconitase, which is particularly sensitive to oxidative stress, is effectively inactivated by 8-quinolinol in the presence of ferrous sulfate. nih.gov

| Parameter | Observation with Related Quinoline Compounds | Potential Implication for this compound |

| Reactive Oxygen Species (ROS) Generation | 8-Quinolinol, in complex with iron, produces ROS. nih.gov | Potential to generate ROS, such as superoxide radicals, through metal chelation. |

| Metal Ion Interaction | The 8-hydroxyl group of 8-quinolinol is crucial for binding iron and stimulating its autooxidation. nih.gov | The quinoline core may still interact with metal ions, potentially facilitating redox cycling. |

| Oxidative Damage | 8-Quinolinol enhances the formation of 8-hydroxy-2'-deoxyguanosine in DNA in the presence of copper. nih.gov | Could potentially induce oxidative damage to DNA, lipids, and proteins. |

| Enzyme Inactivation | Aconitase is inactivated by 8-quinolinol in the presence of ferrous sulfate. nih.gov | May inactivate enzymes that are sensitive to oxidative stress. |

| Antioxidant Depletion | A general consequence of ROS generation is the depletion of cellular antioxidants like glutathione. nih.govnih.gov | Likely to cause a reduction in the levels of intracellular antioxidants. |

Future Directions and Research Perspectives

Rational Design of Next-Generation Analogs and Hybrid Molecules

The rational design of new chemical entities based on the 8-(benzyloxy)-2-hydrazinylquinoline scaffold is a key area for future investigation. This involves the strategic modification of its core structure to enhance potency, selectivity, and pharmacokinetic properties.

Next-Generation Analogs: Systematic structure-activity relationship (SAR) studies can be undertaken by modifying the benzyloxy group. Introducing various substituents on the phenyl ring (e.g., electron-donating or electron-withdrawing groups) or replacing it with other aromatic or aliphatic moieties could significantly impact biological activity. Furthermore, derivatization of the hydrazinyl group to form hydrazones, amides, or other related functionalities can lead to the discovery of analogs with improved target engagement.

Hybrid Molecules: A particularly promising strategy is the creation of hybrid molecules that combine the this compound scaffold with other known pharmacophores. nih.govnih.gov This approach aims to develop single molecules that can interact with multiple biological targets, potentially leading to synergistic effects and overcoming drug resistance. nih.gov For instance, linking the scaffold to moieties known to inhibit specific enzymes or receptors could generate dual-action agents. The concept of creating hybrid drugs can be approached by either directly linking two pharmacophoric groups or connecting them via a spacer. nih.gov

| Hybrid Design Strategy | Potential Pharmacophore Partner | Rationale |

| Direct Linkage | A known kinase inhibitor pharmacophore | To create a dual kinase inhibitor with enhanced anti-proliferative activity. |

| Spacer-Linked | A molecule with antioxidant properties | To combine metal chelation and radical scavenging for neuroprotective applications. |

| Merged Pharmacophore | An antimicrobial agent | To develop a novel class of antimicrobials with a dual mechanism of action. |

Exploration of Novel Therapeutic Applications beyond Current Scope

While the broader quinoline (B57606) class has been explored for various diseases, the specific therapeutic potential of this compound derivatives remains largely untapped. Future research should venture beyond established applications to uncover new therapeutic opportunities.

Based on the known activities of related quinoline and hydrazone compounds, several areas warrant investigation:

Antifungal Agents: 8-Hydroxyquinoline (B1678124) derivatives have shown potent and broad-spectrum antifungal activity. nih.gov Investigating analogs of this compound for their efficacy against pathogenic fungi, such as Candida albicans, could lead to the development of new antifungal drugs. nih.gov

Neurodegenerative Diseases: The multifactorial nature of diseases like Parkinson's has spurred the development of multifunctional agents. nih.gov The this compound scaffold, with its potential for metal chelation and as a precursor to molecules with antioxidant and anti-inflammatory properties, is an attractive starting point for designing agents against neurodegeneration. nih.gov Benzothiazole derivatives containing an aryl benzyl (B1604629) ether have been explored as multifunctional MAO-B inhibitors for Parkinson's disease. nih.gov

Antitrypanosomal Agents: The 2-arylquinazoline scaffold, structurally related to quinoline, has been optimized for antitrypanosomal activity. nih.gov By functionalizing the this compound core to mimic the key pharmacophoric features of successful antitrypanosomal compounds, novel agents against neglected tropical diseases like Chagas disease and leishmaniasis could be developed. nih.gov

Development of Advanced Synthetic Methodologies

The efficient and versatile synthesis of a diverse library of this compound derivatives is crucial for thorough biological evaluation. Future research should focus on developing advanced and robust synthetic methodologies.

This includes the optimization of existing routes to the core scaffold and the development of novel pathways that allow for greater functional group tolerance and late-stage diversification. For example, exploring transition-metal-catalyzed cross-coupling reactions could enable the facile introduction of a wide range of substituents on the quinoline ring. Furthermore, the development of one-pot or multicomponent reactions to construct complex derivatives from simple starting materials would significantly accelerate the drug discovery process. The use of click chemistry, a highly efficient and versatile reaction, could also be a valuable tool for creating complex hybrid molecules based on this scaffold. mdpi.com

Integration of Computational and Experimental Approaches for Drug Discovery

The synergy between computational and experimental methods is a cornerstone of modern drug discovery. mdpi.com Future research on this compound should fully leverage this integration.

In Silico Screening and Design: Computational techniques such as molecular docking and quantitative structure-activity relationship (QSAR) modeling can be employed to predict the binding affinity of designed analogs to specific biological targets. mdpi.com This allows for the prioritization of compounds for synthesis, saving time and resources. Virtual screening of large compound libraries against validated targets can also identify novel hits based on the this compound scaffold.

Molecular Dynamics Simulations: To understand the dynamic behavior of ligand-receptor complexes, molecular dynamics (MD) simulations can be performed. researchgate.net These simulations provide insights into the stability of binding interactions and can help to rationalize the observed biological activity, guiding further optimization of the lead compounds. researchgate.net The integration of these computational approaches with experimental validation is a powerful strategy for accelerating the discovery of new drug candidates. mdpi.com

Investigation of Multi-Targeting Approaches with this compound Scaffold

The complexity of many diseases, such as cancer, has highlighted the limitations of single-target therapies and the potential advantages of multi-target agents. mdpi.comnih.gov The this compound scaffold is well-suited for the development of multi-target directed ligands.

By rationally designing derivatives that incorporate pharmacophores known to interact with multiple disease-relevant targets, it is possible to create agents with enhanced efficacy and a reduced likelihood of developing resistance. nih.gov For instance, in the context of cancer, one could design derivatives that simultaneously inhibit receptor tyrosine kinases (like EGFR and VEGFR-2) and microtubule polymerization, two critical pathways in tumor growth and angiogenesis. nih.gov The development of multi-target drugs is a crucial strategy in oncology to overcome the limitations of single-target therapies. mdpi.com

Potential Multi-Target Combinations for Cancer Therapy:

| Target 1 | Target 2 | Rationale |

| Epidermal Growth Factor Receptor (EGFR) | Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | Dual inhibition of key signaling pathways involved in tumor proliferation and angiogenesis. nih.gov |

| Topoisomerase I (TOPO-I) | Bromodomain-containing protein 4 (BRD4) | Synergistic targeting of DNA replication and epigenetic regulation in cancer cells. mdpi.com |

| Microtubule Dynamics | Platelet-Derived Growth Factor Receptor β (PDGFR-β) | Combining cytotoxic effects with the inhibition of tumor angiogenesis. nih.gov |

Q & A

Q. What are the recommended synthetic routes for 8-(Benzyloxy)-2-hydrazinylquinoline, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves nucleophilic substitution and hydrazine coupling. For example:

Benzyloxy introduction : React 8-hydroxyquinoline with benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to form 8-benzyloxyquinoline .

Hydrazine functionalization : Treat the intermediate with hydrazine hydrate in ethanol under reflux to substitute the 2-position halogen (if present) or via diazotization .

Q. Key Reaction Conditions :

| Step | Reagents/Conditions | Yield Range |

|---|---|---|

| Benzylation | Benzyl bromide, K₂CO₃, DMF, 80°C | 70–85% |

| Hydrazination | Hydrazine hydrate, ethanol, reflux | 60–75% |

Optimize stoichiometry and solvent polarity to minimize side reactions (e.g., over-alkylation).

Q. How can NMR spectroscopy confirm the structure of this compound?

Methodological Answer: Critical NMR signals include:

- ¹H NMR :

- ¹³C NMR :

- Benzyloxy carbon: δ 70–72 ppm (-OCH₂Ph) .

- Quinoline C-2 (hydrazine-attached): δ 150–155 ppm .

Validate assignments using 2D techniques (HSQC, HMBC) to resolve overlapping signals in complex regions.

Q. What stability challenges arise during storage of this compound, and how can they be mitigated?

Methodological Answer:

- Hydrazine degradation : The hydrazinyl group is prone to oxidation. Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent light/oxygen exposure .

- Zwitterionic equilibrium : The quinoline core may adopt zwitterionic forms (hydroxyl ↔ N-protonated), altering solubility. Characterize pH-dependent stability via UV-Vis titration (monitor λmax shifts at pH 2–12) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in metal-chelation studies?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA to model metal-ligand interactions. Optimize geometry for the quinoline-hydrazine-metal complex (e.g., Fe³⁺, Cu²⁺) and calculate binding energies .

- Frontier Molecular Orbitals (FMOs) : Analyze HOMO-LUMO gaps to predict electron-transfer efficiency in catalytic applications .

- Validation : Compare computed IR/Raman spectra with experimental data to confirm coordination modes .

Q. What strategies resolve contradictions in spectroscopic data for hydrazinylquinoline derivatives?

Methodological Answer:

- Case Study : If NH₂ proton signals are absent in ¹H NMR, suspect tautomerism or deuteration. Use deuterated solvents with controlled humidity and variable-temperature NMR to observe dynamic exchange .

- Mass Spectrometry : Employ high-resolution ESI-MS to distinguish between hydrazine (N₂H₄) adducts and degradation products (e.g., imines from NH₂ loss) .

Q. How can reaction kinetics optimize the coupling of this compound with electrophilic partners?

Methodological Answer:

- Pseudo-First-Order Kinetics : Monitor hydrazine coupling with aldehydes/ketones via in situ IR or HPLC. For example, track carbonyl peak (1700 cm⁻¹) disappearance to determine rate constants .

- Activation Parameters : Use Eyring plots (ln(k/T) vs. 1/T) to calculate Δ‡H and Δ‡S, guiding solvent selection (e.g., DMSO for polar transition states) .

Q. What role does the benzyloxy group play in modulating biological activity, and how can SAR studies be designed?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Synthesize analogs with substituted benzyl groups (e.g., -CF₃, -NO₂) and assay against target enzymes (e.g., topoisomerases). Correlate electronic effects (Hammett σ values) with IC₅₀ data .

- Molecular Docking : Simulate binding poses in protein active sites (e.g., PDB: 1XYZ) to identify critical π-stacking or H-bond interactions involving the benzyloxy moiety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.